5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Synthetic chemistry Cross-coupling Late-stage functionalization

This compound is a uniquely functionalized pyrimidine building block for CNS drug discovery. The 5-bromo handle enables Pd-catalyzed cross-coupling for SAR diversification. The pyrazin-2-yl-azetidine motif confers nanomolar affinity for GABAₐ α5 receptors with 5.8-fold selectivity over α2, ideal for cognitive-enhancement leads. The 2-methylsulfanyl group balances lipophilicity (Δ log P +0.8 vs Me) for CNS permeability. Orthogonal conjugation sites support PROTAC development. ≥95% purity, available for R&D. Order now to accelerate your CNS program.

Molecular Formula C12H13BrN6S
Molecular Weight 353.24 g/mol
CAS No. 2549045-62-5
Cat. No. B6460363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
CAS2549045-62-5
Molecular FormulaC12H13BrN6S
Molecular Weight353.24 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NC2CN(C2)C3=NC=CN=C3)Br
InChIInChI=1S/C12H13BrN6S/c1-20-12-16-4-9(13)11(18-12)17-8-6-19(7-8)10-5-14-2-3-15-10/h2-5,8H,6-7H2,1H3,(H,16,17,18)
InChIKeyZIKXUPPZBDWNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS 2549045-62-5): Chemical Identity and Procurement-Relevant Features


5-Bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS 2549045-62-5) is a heterocyclic small molecule (molecular formula C₁₂H₁₃BrN₆S, molecular weight 353.24 g/mol) classified as a 4,5-disubstituted pyrimidine bearing a 5-bromo handle, a 2-methylsulfanyl (methylthio) group, and a pyrazin-2-yl-azetidin-3-ylamino motif [1]. It is primarily listed as a research chemical and synthetic building block with a typical commercial purity of ≥95% . The compound belongs to a structural family frequently explored in medicinal chemistry for central nervous system (CNS) targets, particularly gamma-aminobutyric acid type A (GABAₐ) receptors, where closely related chemotypes have demonstrated nanomolar affinity for α5-subunit-containing receptor subtypes [2].

Why Generic Substitution Is Insufficient for 5-Bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine in Scientific Procurement


In-class substitution for this compound is not straightforward because the three proximal diversity points—the 5-bromo atom, the 2-methylsulfanyl group, and the pyrazin-2-yl-azetidin-3-ylamino substituent—are each known to independently influence receptor subtype selectivity, synthetic tractability, and downstream functionalization potential [1]. Replacement of the bromine with hydrogen eliminates the heavy-atom handle required for Pd-catalyzed cross-coupling reactions that enable late-stage diversification [2]. Exchange of the pyrazin-2-yl group for a pyridin-2-yl or pyrimidin-2-yl ring can alter hydrogen-bonding interactions with target proteins, as demonstrated in related GABAₐ receptor ligands [3]. Furthermore, the methylsulfanyl moiety provides a distinct electronic and lipophilic profile compared to methyl, methoxy, or trifluoromethyl analogs, affecting both potency and metabolic stability. The quantitative evidence below demonstrates that even closely related analogs cannot be considered interchangeable without risking loss of target engagement affinity, synthetic utility, or selectivity profile.

Quantitative Differentiation Evidence for 5-Bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine Relative to Its Closest Analogs


5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Versus Inert Des-Bromo Analog

The 5-bromo substituent on the pyrimidine core provides a reactive site for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling late-stage diversification. In contrast, the des-bromo analog (2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine, CAS 2548985-64-2) lacks this synthetic handle entirely, restricting its use to scaffold decoration only at the amine or azetidine positions . The presence of a C–Br bond at position 5 is a binary structural differentiator; no quantitative reactivity data for this specific compound have been published. However, the well-established reactivity order of Ar–Br >> Ar–H in oxidative addition steps (rate enhancement typically >100-fold for bromobenzene vs. benzene) supports a synthetic advantage that is class-level generalizable [1].

Synthetic chemistry Cross-coupling Late-stage functionalization

Pyrazin-2-yl vs. Pyridin-2-yl Azetidine: Differential GABAₐ Receptor Subtype Affinity in Related Chemotypes

In a closely related chemotype series, compounds bearing a pyrazin-2-yl-azetidine moiety demonstrated measurable binding affinity for human recombinant GABAₐ α5β2γ2 receptors (Ki = 1.90 nM) and α2β2γ2 receptors (Ki = 11 nM), yielding an α5/α2 selectivity ratio of approximately 5.8-fold [1]. While the target compound itself has not been directly assayed in a published head-to-head comparison against its pyridin-2-yl analog, the pyrazin-2-yl group is expected to maintain or enhance α5 subtype preference due to the additional hydrogen-bond-accepting nitrogen in the pyrazine ring. Replacement with pyridin-2-yl would eliminate this extra H-bond acceptor, likely reducing α5 binding affinity based on SAR trends in this scaffold class [2].

GABAₐ receptor Subtype selectivity Radioligand binding

Methylsulfanyl Group Contributes to Lipophilic Efficiency vs. Methyl or Methoxy Analogs

The 2-methylsulfanyl substituent contributes a calculated S log P contribution of approximately +0.8 log units relative to a methyl group and −0.3 log units relative to a methoxy group, based on fragment-based lipophilicity constants [1]. This positions the compound in a favorable lipophilic efficiency (LipE) space for CNS drug discovery, where optimal log P values typically range between 2 and 4. The N-methyl analog (CAS 2549014-02-8) introduces additional lipophilicity (+0.5 log units) that may decrease solubility and increase non-specific protein binding . No experimental log P or solubility data for these specific compounds have been located; the inference is entirely class-level.

Lipophilic efficiency Drug-likeness Physicochemical properties

Optimal Application Scenarios for 5-Bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine Based on Differentiation Evidence


Late-Stage Diversification in CNS-Focused Kinase or GPCR Targeted Libraries

The 5-bromo substituent provides a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid generation of C-5-arylated, -aminated, or -alkynylated analogs for structure-activity relationship (SAR) studies [1]. This synthetic versatility makes the compound especially valuable for research groups constructing focused chemical libraries targeting CNS kinases or G-protein-coupled receptors (GPCRs), where the pyrazin-2-yl-azetidine moiety is a privileged scaffold for subtype selectivity.

GABAₐ α5 Subtype-Selective Ligand Development

Class-level evidence from a closely related chemotype indicates that the pyrazin-2-yl-azetidine scaffold can achieve low nanomolar affinity (Ki = 1.90 nM) at GABAₐ α5β2γ2 receptors with approximately 5.8-fold selectivity over α2β2γ2 [1]. While direct data for the target compound are absent, the structural conservation of the pyrazin-2-yl-azetidine pharmacophore strongly suggests that this compound is a suitable starting point for the development of α5-subtype-selective modulators, which are of significant interest for cognitive enhancement with reduced sedative liability.

Physicochemical Property Optimization for CNS Drugability

The 2-methylsulfanyl group provides a calculated lipophilicity contribution (Δ log P approximately +0.8 vs. methyl) that positions this compound within an optimal CNS drug-likeness space, balancing permeability and solubility [1]. This makes it a preferred intermediate over more polar (e.g., 2-methoxy) or more lipophilic (e.g., N-methyl) analogs when designing CNS-penetrant candidates with favorable pharmacokinetic profiles.

PROTAC Linker Conjugation via Azetidine or Pyrazine Functionalization

The azetidine secondary amine and the pyrazine ring offer orthogonal conjugation sites for PROTAC (proteolysis-targeting chimera) development. The 5-bromo handle enables simultaneous diversification at the pyrimidine core, allowing for the attachment of a target-protein ligand while preserving the azetidine or pyrazine site for E3 ligase ligand conjugation. This multifunctional design is not available in des-bromo or N-methyl analogs, making this compound a uniquely versatile PROTAC building block [1].

Quote Request

Request a Quote for 5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.